2-Amino-1-pentanol hydrochloride

Organic synthesis Pharmaceutical intermediates Analytical chemistry

2-Amino-1-pentanol hydrochloride (C5H14ClNO, MW 139.62) is the crystalline, water-soluble salt, offering precise gravimetric dispensing vs. the liquid free base. Its (R)- and (S)-enantiomers are essential for specific chiral syntheses (e.g., telaprevir intermediates). Verify enantiomeric purity by polarimetry or chiral HPLC to prevent workflow failure. This form is ideal for aqueous synthetic protocols.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
Cat. No. B12506911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-pentanol hydrochloride
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCCCC(CO)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H
InChIKeyHHOPGOUAQOFPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-pentanol Hydrochloride: Chiral Amino Alcohol Building Block with Procurement-Specific Solubility and Handling Advantages


2-Amino-1-pentanol hydrochloride (CAS: 4146-05-8) is an amino alcohol derivative with molecular formula C5H14ClNO and molecular weight 139.62 g/mol [1]. This compound contains both primary amine and hydroxyl functional groups on a five-carbon alkyl chain. Its hydrochloride salt form confers water solubility, distinguishing it from the free base (C5H13NO, MW 103.16 g/mol) [1]. The compound's structural backbone supports a stereogenic center at C2, enabling procurement of either racemic mixture or enantiomerically pure (R)- or (S)-configurations [1].

Why Substituting 2-Amino-1-pentanol Hydrochloride with Free Base or Alternative Stereoisomers Compromises Synthetic Reproducibility


Procurement substitution among 2-amino-1-pentanol derivatives without structural verification introduces quantifiable risks to synthetic workflows. The hydrochloride salt offers aqueous solubility not achievable with the free base, which exists as an oil (density 0.922 g/mL at 25°C) with limited water miscibility . Furthermore, (R)- and (S)-enantiomers exhibit opposite specific rotations ([α]20/D −17° vs +17°, c=1 in chloroform) , and their synthetic utility is non-interchangeable: (R)-(−)-2-amino-1-pentanol participates in specific chiral intermediate syntheses such as (R)-N-(p-toluenesulfonyl)-2-propylaziridine for total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane , while (S)-(+)-2-amino-1-pentanol serves as an intermediate for the antiviral agent telaprevir . Positional isomers such as 5-amino-1-pentanol present an entirely distinct functional group spacing (amino and hydroxyl groups at terminal positions rather than vicinal), producing fundamentally different reactivity profiles [1].

Quantitative Differentiation Evidence: 2-Amino-1-pentanol Hydrochloride vs. Free Base and Enantiomeric Comparators


Molecular Weight and Salt Form Differentiation: Hydrochloride vs. Free Base

The hydrochloride salt of 2-amino-1-pentanol exhibits a molecular weight of 139.62 g/mol (C5H14ClNO), representing a 35.4% increase compared to the free base molecular weight of 103.16 g/mol (C5H13NO) [1]. This mass difference enables unambiguous identification and quantitation by mass spectrometry or elemental analysis in quality control workflows. The salt form crystallizes as a white solid at room temperature, in contrast to the free base which exists as a colorless to yellow liquid with density 0.922 g/mL at 25°C and refractive index n20/D 1.4511 .

Organic synthesis Pharmaceutical intermediates Analytical chemistry

Chiroptical Differentiation: Opposite Optical Rotation Values for Enantiomeric Forms

The (R)- and (S)-enantiomers of 2-amino-1-pentanol exhibit equal magnitude but opposite sign of specific optical rotation. (R)-(−)-2-amino-1-pentanol displays [α]20/D −17° (c=1 in chloroform), while (S)-(+)-2-amino-1-pentanol displays [α]20/D +17° under identical measurement conditions . Both enantiomers share the same melting point range of 44-48°C .

Asymmetric synthesis Chiral resolution Stereochemistry

Synthetic Application Divergence: Enantiomer-Specific Intermediate Utility in Drug Synthesis

The two enantiomers of 2-amino-1-pentanol serve distinct, non-overlapping roles as chiral building blocks in pharmaceutical synthesis. (R)-(−)-2-amino-1-pentanol is employed to prepare (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane . In contrast, (S)-(+)-2-amino-1-pentanol functions as an intermediate in a key synthetic step for the antiviral agent telaprevir .

Medicinal chemistry Total synthesis Chiral building blocks

Physical State Differentiation: Crystalline Hydrochloride Salt vs. Liquid Free Base

2-Amino-1-pentanol hydrochloride exists as a white crystalline solid at standard laboratory temperatures, whereas the free base 2-amino-1-pentanol (DL-racemate, CAS 16369-14-5) is a clear colorless to yellow liquid with density 0.922 g/mL at 25°C, boiling point 194-195°C, and flash point 203°F . The free base demonstrates only sparing solubility in chloroform and slight solubility in methanol , whereas the hydrochloride salt is freely soluble in water due to its ionic nature .

Formulation Weighing accuracy Stability

Optimal Procurement and Application Scenarios for 2-Amino-1-pentanol Hydrochloride Based on Differentiated Evidence


Aqueous-Phase Reaction Development Requiring Gravimetric Precision

When developing synthetic protocols in aqueous media, the hydrochloride salt of 2-amino-1-pentanol provides a critical advantage over the free base. The salt's crystalline solid form (MW 139.62 g/mol) enables precise gravimetric dispensing with standard analytical balances, eliminating the volumetric measurement errors inherent to the liquid free base (density 0.922 g/mL at 25°C) [1]. Its water solubility permits direct dissolution in aqueous reaction mixtures without organic co-solvents , streamlining workflow and reducing solvent compatibility concerns.

Enantioselective Synthesis of (R)-Configured Pharmaceutical Intermediates

For research groups pursuing total synthesis of (R)-configured benzofuran-containing pharmaceutical candidates, (R)-(−)-2-amino-1-pentanol (as its hydrochloride salt with [α]20/D −17°) [1] serves as an essential chiral building block. This specific enantiomer enables preparation of (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in the synthetic route to (R)-1-(benzofuran-2-yl)-2-propylaminopentane [1]. Substitution with the (S)-enantiomer ([α]20/D +17°) would produce the stereochemically opposite intermediate, rendering the downstream synthetic sequence non-viable.

Antiviral Agent Intermediate Synthesis Requiring (S)-Stereochemistry

In synthetic programs targeting antiviral compounds such as telaprevir, (S)-(+)-2-amino-1-pentanol hydrochloride ([α]20/D +17°) [1] is specifically required as an intermediate in one of the key synthetic steps [1]. The (R)-enantiomer cannot substitute in this pathway due to stereochemical incompatibility with downstream chiral recognition elements in the drug target . Procurement specifications must explicitly verify enantiomeric identity through polarimetry or chiral HPLC to prevent costly synthetic failures.

Quality Control and Analytical Method Development Requiring Well-Defined Physical Standards

The distinct physical and spectroscopic properties of 2-amino-1-pentanol hydrochloride (MW 139.62 g/mol, solid state) [1] relative to the free base (MW 103.16 g/mol, liquid) make the salt form an advantageous reference standard for analytical method development. The 35.4% mass differential provides unambiguous mass spectrometric discrimination between salt and free base forms. Additionally, the crystalline nature facilitates preparation of accurate calibration standards for quantitative NMR or HPLC analysis, while the IR spectrum of the hydrochloride is archived in the NIST Chemistry WebBook [1] for reference comparison.

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